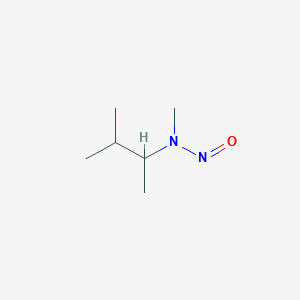

N-methyl-N-(3-methylbutan-2-yl)nitrous amide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-methyl-N-(3-methylbutan-2-yl)nitrous amide, commonly known as NMBA, is a synthetic compound that belongs to the class of organic nitrites. It is widely used in scientific research for its unique properties and mechanism of action. NMBA is a potent vasodilator that can increase blood flow and reduce blood pressure.

Wirkmechanismus

NMBA works by relaxing smooth muscle cells in blood vessels, which results in vasodilation. It does so by releasing nitric oxide (NO) in the endothelial cells of blood vessels. NO activates guanylate cyclase, which in turn increases the production of cyclic guanosine monophosphate (cGMP). cGMP relaxes smooth muscle cells, leading to vasodilation.

Biochemische Und Physiologische Effekte

NMBA has several biochemical and physiological effects. It increases blood flow and reduces blood pressure by inducing vasodilation. It also increases oxygen delivery and tissue perfusion by improving blood flow. NMBA can cause reflex tachycardia, which is a compensatory increase in heart rate in response to decreased blood pressure. It can also cause methemoglobinemia, a condition in which hemoglobin is oxidized and cannot bind oxygen.

Vorteile Und Einschränkungen Für Laborexperimente

NMBA has several advantages for lab experiments. It is a potent vasodilator that can induce controlled hypotension. It is also easy to synthesize and has a long shelf life. However, NMBA has several limitations. It can cause methemoglobinemia, which can interfere with oxygen delivery and tissue perfusion. It can also cause reflex tachycardia, which can complicate experiments that involve cardiovascular physiology.

Zukünftige Richtungen

NMBA has several potential future directions for scientific research. It can be used to study the effects of vasodilators on tissue perfusion and oxygen delivery. It can also be used to develop new treatments for hypertension and other cardiovascular diseases. Additionally, NMBA can be used to study the effects of methemoglobinemia on oxygen delivery and tissue perfusion. Further research is needed to fully understand the mechanism of action and potential applications of NMBA.

Conclusion:

In conclusion, NMBA is a synthetic compound that has several potential applications in scientific research. It is a potent vasodilator that can induce controlled hypotension and improve tissue perfusion. However, it has several limitations, including the potential for methemoglobinemia and reflex tachycardia. Future research is needed to fully understand the mechanism of action and potential applications of NMBA.

Synthesemethoden

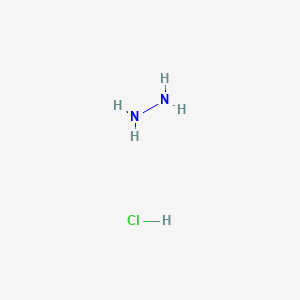

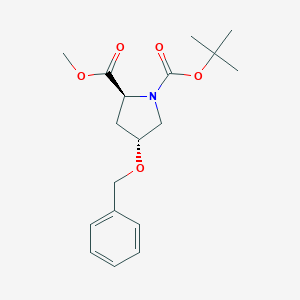

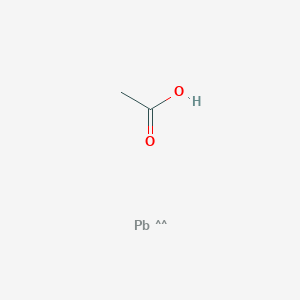

NMBA can be synthesized by reacting N-methylbutan-2-amine with nitrous acid. The reaction yields NMBA as a colorless liquid with a fruity odor. The purity of the compound can be increased by distillation or recrystallization.

Wissenschaftliche Forschungsanwendungen

NMBA is widely used in scientific research as a vasodilator and a tool to study cardiovascular physiology. It is used to induce controlled hypotension during surgery and to treat hypertension in emergency situations. NMBA is also used to study the effects of vasodilators on blood flow, oxygen delivery, and tissue perfusion.

Eigenschaften

CAS-Nummer |

130985-77-2 |

|---|---|

Produktname |

N-methyl-N-(3-methylbutan-2-yl)nitrous amide |

Molekularformel |

C6H14N2O |

Molekulargewicht |

130.19 g/mol |

IUPAC-Name |

N-methyl-N-(3-methylbutan-2-yl)nitrous amide |

InChI |

InChI=1S/C6H14N2O/c1-5(2)6(3)8(4)7-9/h5-6H,1-4H3 |

InChI-Schlüssel |

WWPDVMZJXCUQRA-UHFFFAOYSA-N |

SMILES |

CC(C)C(C)N(C)N=O |

Kanonische SMILES |

CC(C)C(C)N(C)N=O |

Synonyme |

N-NITROSOMETHYL(1,2-DIMETHYLPROPYL)AMINE |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[4-(bromomethyl)phenyl]benzoate](/img/structure/B147952.png)